Cas no 1645482-52-5 (5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide)
5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Z1241478383
- 1645482-52-5
- AKOS030703155
- EN300-26594269
- 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide
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- Inchi: 1S/C14H12Cl2N2O2S/c1-2-8-18(11-6-4-3-5-7-11)21(19,20)12-9-13(15)14(16)17-10-12/h2-7,9-10H,1,8H2
- InChI Key: OBROUDFELWGPFB-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=C(Cl)C=C1S(N(C1=CC=CC=C1)CC=C)(=O)=O
Computed Properties
- Exact Mass: 341.9996542g/mol
- Monoisotopic Mass: 341.9996542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.416±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 473.7±55.0 °C(Predicted)
- pka: -4.12±0.10(Predicted)
5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26594269-0.05g |
5,6-dichloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide |
1645482-52-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide
Research Brief on 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide (CAS: 1645482-52-5)
5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide (CAS: 1645482-52-5) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide, with particular emphasis on its role as a modulator of specific biological targets. Studies have demonstrated that this compound exhibits promising activity in inhibiting key enzymes involved in inflammatory and proliferative pathways, making it a candidate for further investigation in diseases such as cancer and autoimmune disorders.
One of the key findings from recent studies is the compound's ability to selectively target sulfonamide-binding proteins, which are implicated in a variety of pathological conditions. Structural-activity relationship (SAR) studies have been conducted to elucidate the critical functional groups responsible for its bioactivity, with the dichloro and propenyl substituents playing a pivotal role in its binding affinity and selectivity.
In addition to its potential therapeutic applications, 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide has also been explored for its utility in chemical biology as a probe for studying protein-ligand interactions. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to characterize its binding modes and confirm its interactions with target proteins at the molecular level.
Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the current body of research provides a solid foundation for future investigations and highlights the potential of 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide as a valuable tool in both drug discovery and chemical biology.
In conclusion, 5,6-Dichloro-N-phenyl-N-2-propen-1-yl-3-pyridinesulfonamide represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Continued research efforts are warranted to fully exploit its therapeutic potential and overcome existing challenges in its development.
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